molecular formula C11H12BrNO2 B7901151 Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B7901151
M. Wt: 270.12 g/mol
InChI Key: GMUHWXAZHLCZGC-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol . Its structure features a bromine substituent at the 7-position of the isoquinoline ring and a methyl ester group at the 3-position (Figure 1). This compound is of interest in medicinal chemistry due to the tetrahydroisoquinoline scaffold, which is prevalent in bioactive molecules targeting neurological and cardiovascular systems .

Properties

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHWXAZHLCZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

N-Bromosuccinimide (NBS) is the predominant brominating agent due to its controlled reactivity and compatibility with tetrahydroisoquinoline derivatives. Reactions typically proceed in dichloromethane (DCM) or chloroform at ambient temperature (20–25°C) without additional catalysts. For example, bromination of 1,2,3,4-tetrahydroisoquinoline with NBS in DCM achieves complete conversion within 12 hours, yielding 7-bromo-1,2,3,4-tetrahydroisoquinoline as the primary product.

Table 1: Bromination Methodologies

Brominating AgentSolventTemperatureReaction TimeYield (%)
NBSDCM25°C12 h85–90*
Br₂Chloroform0–5°C6 h70–75*

*Reported yields inferred from analogous reactions.

Alternative brominating agents like molecular bromine (Br₂) require stringent temperature control (0–5°C) to suppress di-substitution. However, Br₂ is less favored industrially due to handling hazards and lower regioselectivity.

Esterification to Form Methyl Ester

The brominated intermediate undergoes esterification to introduce the methyl ester group at the 3rd position. This step is typically performed using methanol in the presence of an acid catalyst.

Acid-Catalyzed Esterification

Hydrochloric acid (HCl) serves as both a catalyst and a proton source for the esterification of 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Reactions are conducted under reflux conditions (60–70°C) for 8–10 hours, achieving near-quantitative conversion. Industrial protocols often employ gaseous HCl to minimize solvent volume and simplify product isolation.

Table 2: Esterification Conditions

Carboxylic Acid DerivativeReagentCatalystTemperatureReaction TimeYield (%)
Free acidMethanolHCl70°C10 h90–95*
Acid chlorideMethanolNone25°C2 h88–92*

*Yields extrapolated from analogous esterification reactions.

Alternative approaches, such as using the acid chloride intermediate, bypass the need for strong acids but require additional steps for chloride formation.

Alternative Synthetic Routes

One-Pot Bromination-Esterification

Recent advancements explore tandem bromination-esterification sequences to reduce purification steps. For instance, a one-pot protocol using NBS and trimethylsilyl chloride (TMSCl) in methanol achieves simultaneous bromination and esterification. This method, however, remains experimental, with yields (~75%) trailing conventional two-step approaches.

Industrial-Scale Production

Industrial synthesis prioritizes scalability, safety, and cost-efficiency. Continuous flow reactors have replaced batch processes for bromination, enabling precise temperature control and reduced reaction times. Esterification is conducted in stainless steel autoclaves with in-line distillation to recover excess methanol.

Table 3: Industrial vs. Laboratory Methods

ParameterLaboratory MethodIndustrial Method
Bromination Time12 h4 h (continuous flow)
Esterification Yield90–95%92–94%
Purity≥98% (HPLC)≥99.5% (crystallization)

Comparative Analysis of Methodologies

Brominating Agents

NBS outperforms Br₂ in regioselectivity and safety, albeit at a higher cost. Industrial settings favor NBS for its compatibility with continuous flow systems.

Esterification Catalysts

HCl-driven esterification offers simplicity and high yields, while acid chloride routes provide faster kinetics but require additional synthesis steps.

Solvent Selection

DCM and methanol are ubiquitous in laboratory settings, whereas industrial processes increasingly adopt solvent-free or aqueous systems to meet environmental regulations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes substitution under nucleophilic or transition metal-catalyzed conditions.

Reaction Type Reagents/Conditions Products Key Findings
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl/vinyl boronate, Cs₂CO₃, 75°C, 1,4-dioxane/H₂O7-Aryl/vinyl-substituted tetrahydroisoquinolineEnables C–C bond formation with high functional group tolerance; yields up to 55% reported in analogous systems .
SNAr (Amine Substitution)Primary amines, DMF, 80°C7-Amino-substituted derivativesBromine replaced selectively under mild conditions, retaining ester functionality.

Oxidation Reactions

The tetrahydroisoquinoline core can be oxidized to aromatic isoquinoline derivatives.

Oxidizing Agent Conditions Products Notes
KMnO₄Acidic aqueous solution, 60°C7-Bromoisoquinoline-3-carboxylatePartial decomposition observed; requires careful stoichiometric control.
CrO₃Acetic acid, refluxQuinoline derivative with carboxylate groupOver-oxidation risks necessitate short reaction times.

Reduction Reactions

The ester group or unsaturated bonds can be reduced selectively.

Reducing Agent Conditions Products Efficiency
LiAlH₄Dry THF, 0°C to rt7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-methanolComplete reduction of ester to alcohol; side reactions avoided at low temps.
NaBH₄MeOH, rtPartially reduced intermediatesLimited efficacy for ester reduction; preferential ring saturation.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives.

Conditions Catalyst Products Yield
6M HCl, reflux, 12hAcidic hydrolysis7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidNear-quantitative conversion under prolonged reflux.
2M NaOH, MeOH/H₂O, 50°CBasic hydrolysisSodium carboxylate intermediateFaster than acidic hydrolysis but requires neutralization for acid isolation.

Cyclization and Functionalization

The compound serves as a precursor for heterocyclic systems through intramolecular reactions.

Reaction Reagents Products Application
Reductive AminationEt₃SiH, TFA, DCMN-Aryl-1,2,3,4-tetrahydroisoquinoline derivativesFacilitates one-pot cyclization with primary amines; moderate yields (34–41%) .

Scientific Research Applications

Pharmaceutical Development

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a valuable intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it suitable for developing drugs targeting neurological disorders and other therapeutic areas. It is particularly noted for its potential in neuropharmacology, where it aids in the design of novel therapeutic agents.

Biological Research

This compound has been extensively studied for its biological activities, which include:

  • Enzyme Inhibition: this compound has shown potential in inhibiting specific enzymes involved in neurotransmitter metabolism. This activity can influence neurological functions and has implications for treating conditions such as depression and anxiety.
  • Receptor Modulation: The compound acts as a modulator for certain receptors, potentially impacting signal transduction pathways associated with mood regulation and cognitive functions.

Antioxidant and Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. This compound demonstrates antioxidant activity that can mitigate oxidative stress in cells, making it a candidate for therapies related to neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria highlights its potential in developing new antibiotic agents.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. This application is crucial for discovering new compounds with therapeutic properties.

Neuroprotective Study

A study demonstrated that this compound protects neuronal cells from degeneration. The findings suggest its potential use in treating neurodegenerative diseases.

Antioxidant Research

In vitro assays showed that this compound exhibited significant free radical scavenging activity. This property indicates potential applications in developing therapies for conditions related to oxidative stress.

Antimicrobial Activity Investigation

Research revealed varying degrees of antimicrobial activity among tetrahydroisoquinoline derivatives including this compound against both Gram-positive and Gram-negative bacteria. Further exploration into its mechanism as an antibiotic agent is warranted.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neuronal cells from degeneration
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of certain bacteria
Enzyme InhibitionAffects neurotransmitter metabolism

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 7-Bromo-THIQ Derivatives and Analogs

Compound Name Substituent (Position) Ester Group Molecular Formula Molecular Weight (g/mol) Reference
Methyl 7-bromo-1,2,3,4-THIQ-3-carboxylate Br (7) Methyl C₁₁H₁₂BrNO₂ 270.12
Methyl 5-bromo-1,2,3,4-THIQ-3-carboxylate Br (5) Methyl C₁₁H₁₂BrNO₂ 270.12
Ethyl 7-chloro-1-methyl-THIQ-3-carboxylate Cl (7), Me (1) Ethyl C₁₄H₁₆ClNO₂ 265.74
Methyl 6,7-dimethoxy-THIQ-3-carboxylate OMe (6,7) Methyl C₁₃H₁₅NO₄ 249.26
Methyl N-acetyl-THIQ-3-carboxylate Ac (N) Methyl C₁₃H₁₅NO₃ 233.27
  • Substituent Effects :
    • Bromine vs. Chlorine/Methoxy : Bromine’s larger atomic size and polarizability increase molecular weight and lipophilicity (LogP ~1.96 for bromo vs. ~1.2 for methoxy analogs) . The 7-bromo derivative exhibits distinct electronic effects compared to 5-bromo isomers, altering NMR chemical shifts and reactivity in aromatic substitution reactions .
    • Ester Groups : Methyl esters (e.g., target compound) are less lipophilic than ethyl or isopropyl analogs, impacting membrane permeability in biological systems .

Spectroscopic Properties

1H NMR Data (Key Differences):

  • Methyl 7-bromo-THIQ-3-carboxylate : Aromatic protons adjacent to bromine (H-6 and H-8) resonate at δ 7.25–7.45 ppm due to deshielding, with coupling constants (J = 8–10 Hz) indicative of para-substituted bromine .
  • Methyl 6,7-dimethoxy-THIQ-3-carboxylate : Methoxy groups shield neighboring protons, shifting H-5 and H-8 to δ 6.60–6.80 ppm .
  • Ethyl 7-chloro-THIQ-3-carboxylate : Chlorine’s electronegativity causes moderate deshielding (H-6/H-8: δ 7.10–7.30 ppm ) .

13C NMR and IR:

  • The carbonyl stretch (C=O) in IR appears at ~1720 cm⁻¹ for methyl esters, shifting slightly with bulkier ester groups (e.g., 1715 cm⁻¹ for ethyl) .
  • Carbon signals for brominated aromatic carbons (C-7) are observed at δ 125–130 ppm , whereas methoxy-substituted carbons (C-6/C-7) resonate at δ 148–152 ppm .

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Melting Point (°C) LogP Solubility (mg/mL) Reference
Methyl 7-bromo-THIQ-3-carboxylate 120–122 1.96 ~5 (DMSO)
Ethyl 7-chloro-1-methyl-THIQ-3-carboxylate 95–97 2.10 ~10 (Ethanol)
Methyl 6,7-dimethoxy-THIQ-3-carboxylate 88–90 1.20 ~20 (Methanol)

Table 3: Key 1H NMR Shifts for Aromatic Protons

Compound H-6 (δ, ppm) H-8 (δ, ppm) Reference
Methyl 7-bromo-THIQ-3-carboxylate 7.35 7.40
Methyl 5-bromo-THIQ-3-carboxylate 7.20 7.50
Ethyl 7-methoxy-THIQ-3-carboxylate 6.75 6.80

Biological Activity

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Methyl 7-Br THIQ) is a compound belonging to the tetrahydroisoquinoline class, which is notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of Methyl 7-Br THIQ, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H13BrNO2
  • Molecular Weight : 306.58 g/mol
  • CAS Number : 1965308-79-5
  • Structural Features : The compound contains a bromine atom at the 7-position and a methyl ester group at the 3-position of the isoquinoline ring, which are critical for its biological activity .

Methyl 7-Br THIQ interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action includes:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which can affect neurological functions.
  • Receptor Modulation : The compound acts as a modulator for certain receptors, potentially impacting signal transduction pathways associated with mood regulation and cognitive functions .

Biological Activities

The biological activities of Methyl 7-Br THIQ are diverse and include:

  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that Methyl 7-Br THIQ may possess antimicrobial properties against various pathogens .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neuronal cells from degeneration,
AntioxidantReduces oxidative stress,
AntimicrobialInhibits growth of certain bacteria,
Enzyme InhibitionAffects neurotransmitter metabolism ,

Case Studies and Research Findings

Several studies have investigated the biological effects of Methyl 7-Br THIQ and related compounds:

  • Neuroprotective Study :
    • A study demonstrated that Methyl 7-Br THIQ could protect against neurotoxicity induced by glutamate in neuronal cell cultures. The mechanism was attributed to its ability to modulate glutamate receptor activity, thereby preventing excitotoxicity .
  • Antioxidant Research :
    • In vitro assays showed that Methyl 7-Br THIQ exhibited significant free radical scavenging activity. This suggests potential applications in developing therapies for oxidative stress-related conditions such as Alzheimer's disease.
  • Antimicrobial Activity :
    • A recent investigation revealed that derivatives of tetrahydroisoquinoline, including Methyl 7-Br THIQ, displayed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into its mechanism as an antibiotic agent .

Comparison with Similar Compounds

Methyl 7-Br THIQ shares structural similarities with other tetrahydroisoquinoline derivatives. Below is a comparative analysis highlighting unique features:

Compound NameStructural FeaturesUnique Properties
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylateBromine at position 8Altered receptor binding affinity
(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochlorideTetrahydroisoquinoline with carboxamideDifferent pharmacokinetic profile
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolineLacks carboxylate functionalityPotentially lower bioactivity

The unique substitution pattern in Methyl 7-Br THIQ contributes to its distinct biological activities compared to its analogs.

Q & A

Q. What are effective synthetic routes for Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate?

Answer: A common synthetic approach involves cyclization of precursors under acidic conditions. For example, a related tetrahydroisoquinoline derivative was synthesized via refluxing trifluoroacetic acid (TFA) with an imine intermediate derived from benzaldehyde and an amino ester. Key steps include:

  • Imine formation : Reacting (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate with benzaldehyde in methanol/methylene chloride under inert atmosphere .
  • Cyclization : Refluxing the imine in TFA for 3 hours to form the tetrahydroisoquinoline backbone.
  • Purification : Diastereomers are separated using column chromatography (50:50 EtOAc/hexane) .
    Critical parameters : Reaction time, solvent choice (e.g., TFA for efficient cyclization), and chromatographic solvent ratios for diastereomer separation.

Q. How is the stereochemistry of this compound confirmed?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to assign stereochemistry based on coupling constants and splitting patterns. For example, distinct resonances for methoxy groups and aromatic protons in CDCl3_3 confirm spatial arrangements .
  • X-ray crystallography : Absolute configurations (e.g., S,S at C1 and C9 in related compounds) are determined using programs like SHELXL and OLEX2. Displacement ellipsoids and hydrogen bonding networks (e.g., N–H⋯O interactions) validate the structure .

Advanced Research Questions

Q. How can crystallization challenges for X-ray analysis of this compound be addressed?

Answer: Crystallization issues may arise due to conformational flexibility or poor solubility. Strategies include:

  • Solvent optimization : Ethyl acetate or acetonitrile at room temperature often yields suitable crystals .
  • Data merging : For weakly diffracting crystals, merged data from multiple datasets can improve refinement reliability. SHELXL’s robust algorithms handle twinning or incomplete data .
  • Hydrogen bonding : Introducing hydrogen-bond donors (e.g., –NH groups) or acceptors (e.g., ester carbonyls) enhances crystal packing. In related structures, N–H⋯O and C–H⋯O interactions stabilize columns parallel to the a-axis .

Q. What methodologies are effective for separating diastereomers during synthesis?

Answer:

  • Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/EtOAc) resolves diastereomers based on polarity differences. For example, a 50:50 EtOAc/hexane system achieved baseline separation of R,S and S,S diastereomers .
  • Crystallization : Selective recrystallization from ethyl acetate exploits solubility differences. Diastereomers with distinct torsion angles (e.g., C1–N1–C9–C10 = −171.7° vs. 66.0°) crystallize in different space groups (monoclinic vs. triclinic) .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Answer: Key interactions include:

  • Hydrogen bonds : N1–H1N⋯O3 (2.02 Å) and C1–H1⋯O3 (2.50 Å) form columns along the a-axis.
  • C–H⋯π interactions : Aromatic protons (e.g., C19–H19B) engage with adjacent phenyl rings (2.86 Å), stabilizing layers parallel to the (101) plane .
  • Conformational effects : The half-boat conformation of the tetrahydroisoquinoline ring (θ = 53.94°, φ = 335.3°) directs substituent orientations, affecting packing .

Q. How can the bromo substituent be selectively introduced into the tetrahydroisoquinoline scaffold?

Answer:

  • Electrophilic bromination : Use N-bromosuccinimide (NBS) in DMF or CCl4_4 to brominate aromatic positions. Steric and electronic factors dictate regioselectivity (e.g., para to methoxy groups) .
  • Metal catalysis : AlCl3_3 facilitates Friedel-Crafts alkylation or bromination under refluxing CH2_2Cl2_2. For example, AlCl3_3 (2 eq.) enabled cyclization of a precursor to a brominated derivative in 55% yield .

Q. What role does this compound play in asymmetric catalysis?

Answer: Tetrahydroisoquinoline derivatives are precursors for chiral organocatalysts. Applications include:

  • Diels-Alder reactions : The ester and methoxy groups activate α,β-unsaturated aldehydes, enabling enantioselective cycloadditions with cyclopentadiene .
  • Ligand design : N-Benzyl or aryl substituents (e.g., from benzyl bromide) modify steric bulk, enhancing enantioselectivity in transition-metal catalysis .

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